2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMB is a benzamide derivative that has been shown to have significant biological activity, particularly in the field of neuroscience. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. This compound also enhances the activity of the GABA-A receptor in the presence of GABA, leading to increased inhibition in the brain. This inhibition can lead to anticonvulsant effects and may also be responsible for the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its binding to the benzodiazepine site on the GABA-A receptor. This binding leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. This compound also enhances the activity of the GABA-A receptor in the presence of GABA, leading to increased inhibition in the brain. This inhibition can lead to anticonvulsant effects and may also be responsible for the neuroprotective effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows for more precise manipulation of the receptor and can lead to more accurate results. However, one limitation of using this compound is its relatively low potency compared to other benzodiazepines. This can make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with the GABA-A receptor. Finally, there is potential for the development of more potent derivatives of this compound that may have greater efficacy in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide involves the reaction of 4-methyl-1,2,4-triazole-3-amine with 3-bromo-4-methylacetophenone, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained after purification through column chromatography. The purity of the final product is confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has been found to have potential applications in the field of neuroscience. It has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This binding leads to an increase in the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects. This compound has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-3-4-9-15(12)17(22)19-14-8-5-7-13(10-14)16-20-18-11-21(16)2/h3-11H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIJWQKFPVLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.